ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a sulfamoyl group at the 6-position and a (Z)-configured imino linkage to a furan-2-carbonyl moiety. The benzothiazole core is a heterocyclic scaffold known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . This compound’s synthesis likely involves condensation of a 6-sulfamoyl-2,3-dihydro-1,3-benzothiazole precursor with furan-2-carbonyl chloride, followed by esterification to introduce the ethyl acetate side chain.
Properties
IUPAC Name |
ethyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S2/c1-2-24-14(20)9-19-11-6-5-10(27(17,22)23)8-13(11)26-16(19)18-15(21)12-4-3-7-25-12/h3-8H,2,9H2,1H3,(H2,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJZDUMPDANJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with furan-2-carboxylic acid.
Formation of the Imino Group: The imino group is formed by the reaction of the benzothiazole derivative with an appropriate amine.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Synthesis of Ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The following outlines a general synthetic pathway:
- Starting Materials : The synthesis begins with readily available derivatives of benzothiazole and furan.
- Reagents : Common reagents include acetic anhydride, sulfamoyl chloride, and coupling agents.
- Reaction Conditions : The reactions are usually performed under controlled temperatures and inert atmospheres to prevent degradation.
Biological Activities
The compound exhibits a range of biological activities that make it suitable for further research in pharmacology:
-
Antimicrobial Activity : Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth .
Microorganism Inhibition Zone (mm) E. coli 15 S. aureus 18 P. aeruginosa 12 - Anticancer Properties : Preliminary studies indicate that the compound may have potential anticancer effects due to its ability to induce apoptosis in cancer cells. This is attributed to the presence of the benzothiazole moiety which is known for its cytotoxic properties .
- Anti-inflammatory Effects : The sulfonamide group in the compound has been linked to anti-inflammatory activities. In vitro assays suggest that it can inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .
Agricultural Applications
This compound also shows promise in agricultural applications:
-
Pesticidal Activity : The compound has been evaluated for its efficacy as a pesticide against various pests and weeds. Its mechanism of action involves disrupting the biochemical pathways essential for pest survival .
Pest Type Efficacy (%) Aphids 85 Leafhoppers 78 Broadleaf Weeds 90
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Case Study on Anticancer Activity : Research involving cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating strong anticancer potential .
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of the target compound with analogous benzothiazole derivatives:
- Sulfamoyl vs. Sulfonylurea : The target compound’s sulfamoyl group differs from sulfonylurea herbicides (e.g., metsulfuron methyl ester), which inhibit acetolactate synthase (ALS) in plants . The sulfamoyl group may instead target bacterial dihydropteroate synthase (DHPS), akin to sulfonamide antibiotics.
- Furan vs.
- Dithiocarbamate vs. Acetate : Dithiocarbamate derivatives (e.g., compound 4a) exhibit metal-chelating properties, broadening their antimicrobial mechanisms compared to the target compound’s ester group .
Physicochemical Properties
- Solubility : The sulfamoyl group enhances water solubility via hydrogen bonding, whereas the furan and ethyl acetate groups increase lipophilicity (logP ~2.5–3.5). This balance may improve bioavailability compared to purely hydrophobic analogs (e.g., indole-containing derivatives) .
- Thermal Stability: The (Z)-imino configuration and sulfamoyl group may stabilize the crystal lattice via N–H···O and S–O···H interactions, as observed in hydrogen-bonded benzothiazole derivatives .
Biological Activity
Ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- Molecular Formula : C15H12N2O4S
- IUPAC Name : this compound
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to form the benzothiazole core and introduce functional groups such as the furan carbonyl and sulfonamide moieties. The precise methodology can vary based on the desired yield and purity of the final product.
Antimicrobial Properties
Research has demonstrated that compounds related to benzothiazoles exhibit significant antimicrobial activity. For example, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi. A study indicated that similar compounds possess minimal inhibitory concentrations (MICs) ranging from 50 μg/mL to higher values depending on the specific pathogen tested .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies on cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) have shown varying degrees of cytotoxicity. For instance, certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound class is notable. Compounds derived from benzothiazole structures have been reported to inhibit pro-inflammatory cytokines in vitro. For example, a specific derivative demonstrated significant inhibition of interleukin production in macrophage models . This suggests a mechanism that could be harnessed for treating inflammatory diseases.
Table 1: Biological Activity Overview
| Activity Type | Test Organism/Cell Line | Result (IC50/MIC) |
|---|---|---|
| Antibacterial | E. coli | MIC = 50 μg/mL |
| Antifungal | Candida albicans | MIC = 25 μg/mL |
| Anticancer | SK-Hep-1 | IC50 = 5 μM |
| MDA-MB-231 | IC50 = 8 μM | |
| Anti-inflammatory | Macrophage model | IL inhibition >70% |
Case Studies
- Anticancer Study : A recent study assessed the effects of ethyl 2-(benzothiazolyl)acetate derivatives on human cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly compared to standard treatments like doxorubicin .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds against resistant strains of bacteria. The study highlighted the potential of these compounds in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step reactions, including imine formation, sulfamoylation, and esterification. Key challenges include controlling stereochemistry (Z-configuration) and minimizing side reactions during sulfamoyl group introduction. Optimizing reaction temperature (e.g., 0–5°C for imine stabilization) and using catalysts like DMAP for esterification can improve yields . Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended to isolate intermediates.
| Critical Step | Reagent/Condition | Yield Optimization Strategy |
|---|---|---|
| Imine formation | Furan-2-carbonyl chloride, Et₃N | Use anhydrous solvents (e.g., THF) |
| Sulfamoylation | Sulfamoyl chloride, DCM | Slow addition to avoid exothermic side reactions |
| Esterification | Ethyl chloroacetate, DMAP | Catalytic DMAP (5 mol%) in refluxing toluene |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks for the furan carbonyl (δ ~160 ppm), sulfamoyl protons (δ ~7.2–7.5 ppm), and benzothiazole protons (δ 6.8–7.1 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- XRD : Resolve stereochemistry of the Z-imine configuration and dihydrobenzothiazole ring conformation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what molecular targets are plausible?
- Methodological Answer : Perform docking studies using AutoDock Vina to assess interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, given the compound’s sulfamoyl and benzothiazole motifs (known in anti-inflammatory/anticancer agents). Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to analyze binding stability over 100 ns trajectories. Compare results with analogs like ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate, which show activity against tyrosine kinases .
Q. How can contradictory data on this compound’s antimicrobial efficacy across studies be resolved?
- Methodological Answer : Contradictions may arise from differences in:
- Assay conditions : Standardize MIC testing using CLSI guidelines (pH 7.2, 37°C).
- Bacterial strains : Test against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) reference strains.
- Structural analogs : Compare with 2-phenylacetate derivatives lacking the sulfamoyl group, which show reduced activity . Use SAR analysis to identify critical functional groups.
Q. What strategies are recommended for studying the metabolic stability of this compound in vitro?
- Methodological Answer :
Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS.
CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates.
Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring to reduce oxidative metabolism .
Experimental Design & Data Analysis
Q. How should researchers design experiments to investigate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Cell viability assays : Use MTT/WST-1 on HeLa, MCF-7, and A549 cells (48–72 hr exposure).
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays.
- Transcriptomic profiling : Perform RNA-seq to identify dysregulated pathways (e.g., MAPK/NF-κB).
- Control experiments : Compare with 6-sulfamoyl-1,3-benzothiazole derivatives lacking the furanoyl group .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (sulfamoyl group).
- Waste disposal : Neutralize acidic/basic byproducts before disposal.
- First aid : For skin contact, wash with 10% sodium bicarbonate solution .
Comparative & Theoretical Frameworks
Q. How does the Z-configuration of the imine group influence this compound’s reactivity compared to E-isomers?
- Methodological Answer : The Z-configuration enhances intramolecular hydrogen bonding between the imine N–H and benzothiazole S atom, stabilizing the transition state in nucleophilic reactions. Compare reactivity via DFT calculations (B3LYP/6-31G*) to quantify energy barriers .
Q. What conceptual frameworks guide the development of structure-activity relationships (SAR) for benzothiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
